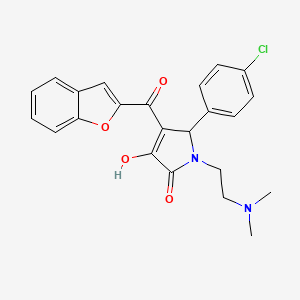

4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Descripción

This compound belongs to the 5-hydroxy-pyrrol-2(5H)-one family, characterized by a γ-lactam core with diverse substituents. Its structure includes:

- 4-position: Benzofuran-2-carbonyl group, which introduces aromatic and electron-rich features.

- 1-position: 2-(Dimethylamino)ethyl side chain, enhancing solubility and enabling protonation-dependent biological interactions.

- 3-position: Hydroxyl group, which may participate in hydrogen bonding or metal coordination.

Propiedades

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4/c1-25(2)11-12-26-20(14-7-9-16(24)10-8-14)19(22(28)23(26)29)21(27)18-13-15-5-3-4-6-17(15)30-18/h3-10,13,20,28H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKJEXGLVDUFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one, often referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationship (SAR), and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating benzofuran and pyrrol derivatives. The general synthetic pathway can be outlined as follows:

- Formation of Benzofuran Derivative : Benzofuran is synthesized through the cyclization of ortho-hydroxyaryl ketones.

- Pyrrol Derivative Formation : The pyrrol framework can be constructed via a cyclization reaction involving an appropriate amine and carbonyl compound.

- Final Coupling : The final product is obtained by coupling the benzofuran moiety with the pyrrol derivative under acidic or basic conditions.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cell proliferation in various cancer cell lines, including human leukemia HL-60 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to the modulation of signaling pathways like MAPK and PI3K/Akt .

Antibacterial Properties

Benzofuran derivatives have also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to our target compound have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other nosocomial pathogens . The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Inhibition of the 5-lipoxygenase enzyme system has been noted in studies involving benzofuran compounds. This inhibition can reduce the production of leukotrienes, which are mediators in inflammatory responses . Such activity suggests potential applications in treating inflammatory diseases like asthma and allergic rhinitis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the benzene and pyrrol rings significantly influence biological activity:

- Chlorine Substitution : The presence of a chlorine atom at the para position on the phenyl ring enhances antibacterial activity.

- Dimethylamino Group : The dimethylamino group contributes to increased solubility and bioavailability, which is crucial for therapeutic efficacy.

- Hydroxyl Group : The hydroxy substituent on the pyrrol ring is essential for maintaining biological activity, likely through hydrogen bonding interactions with target proteins.

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of various benzofuran derivatives on HL-60 leukemia cells. Results indicated that compounds with similar structural motifs to our target compound induced apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .

- Antibacterial Screening : In vitro assays revealed that certain benzofuran derivatives exhibited MIC values below 10 µg/mL against MRSA, suggesting strong antibacterial properties. These findings support further development of these compounds as novel antibiotics .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. The mechanism of action often involves apoptosis induction and inhibition of cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of related benzofuran derivatives against various cancer cell lines. The results are summarized in the table below:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |

| Compound C | A549 (Lung) | 4.5 | Inhibition of angiogenesis |

These findings suggest that the compound may be a promising candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

Benzofuran derivatives, including this compound, have been explored for their antimicrobial activities. Certain derivatives have shown significant inhibitory effects against both bacterial and fungal strains.

Case Study: Antimicrobial Activity Against Mycobacterium tuberculosis

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis. The most active compound exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, indicating strong potential for development as an anti-tubercular agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Mechanisms of Neuroprotection

The biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, crucial for cell survival and proliferation.

- Reactive Oxygen Species Generation : Induction of oxidative stress can lead to apoptosis in tumor cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts electronic properties and bioactivity:

Substituent Variations at the 5-Position

The 5-position often determines steric and electronic interactions:

Key Insight : The 4-chlorophenyl group in the target compound balances hydrophobicity and electronic effects, contrasting with polar groups (e.g., -NH₂) that may reduce bioavailability .

Side-Chain Modifications at the 1-Position

The 1-position side chain influences pharmacokinetics and target engagement:

Key Insight: The dimethylaminoethyl side chain in the target compound offers a balance between solubility and metabolic stability compared to bulkier or protected amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.